Potassium N-methylalaninate

Solubility Formulation Amino Acid Derivative

Potassium N-methylalaninate is a robust, zero-volatility solvent for the ALKAZID 'M-Caustic' process, effectively absorbing H2S and CO2 from coke oven and refinery streams. Unlike volatile amines, it resists degradation and eliminates vaporization losses. As a highly water-soluble N-methylalanine building block, it enhances proteolytic stability and membrane permeability in peptide synthesis. Also ideal for concentrated reagent solutions and next-generation, energy-efficient CO2 capture solvents (~20% regeneration energy reduction vs MEA). Choose this potassium salt for its unique solubility and performance characteristics.

Molecular Formula C4H8KNO2
Molecular Weight 141.21 g/mol
CAS No. 28413-45-8
Cat. No. B1293327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium N-methylalaninate
CAS28413-45-8
SynonymsN-methylalanine
N-methylalanine hydrobromide, (L-Ala)-isomer
N-methylalanine hydrochloride, (DL-Ala)-isomer
N-methylalanine, (beta-Ala)-isomer
N-methylalanine, (L-Ala)-isome
Molecular FormulaC4H8KNO2
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])NC.[K+]
InChIInChI=1S/C4H9NO2.K/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1
InChIKeyKMHJVMTZJOJIHA-DFWYDOINSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium N-methylalaninate CAS 28413-45-8: Technical Profile and Procurement-Relevant Properties


Potassium N-methylalaninate (CAS 28413-45-8), also known as monopotassium N-methyl-L-alaninate or potassium 2-(methylamino)propanoate, is the potassium salt of the non-proteinogenic α-amino acid derivative N-methylalanine . This compound, characterized by the molecular formula C4H8KNO2 and a molecular weight of 141.21 g/mol, is typically supplied as a white crystalline solid with high water solubility . As a member of the class of amino acid salts, it serves as a versatile intermediate and reagent in organic synthesis, peptide chemistry, and specialized industrial applications, notably in acid gas removal processes .

Why Generic Substitution of Potassium N-methylalaninate with Other Amino Acid Salts May Compromise Performance


Direct substitution of Potassium N-methylalaninate with other amino acid salts or the free acid form is not straightforward due to significant differences in physical properties, reactivity, and application-specific performance. While compounds like N-methyl-DL-alanine (free acid), sodium N-methylalaninate, or other potassium amino acid salts may appear structurally similar, their behavior in key applications—ranging from solubility and thermal stability to gas absorption efficiency—can vary substantially [1]. The potassium counterion imparts distinct solubility and crystallization characteristics compared to the free acid or sodium salt, directly impacting its utility as a reagent and process solvent . Furthermore, in specialized industrial processes like acid gas scrubbing, the specific amino acid backbone and counterion combination of Potassium N-methylalaninate has been historically selected for its proven robustness and performance profile, which cannot be assumed for unvalidated analogs [2].

Quantitative Differentiation of Potassium N-methylalaninate Against Key Comparators


Enhanced Aqueous Solubility of Potassium N-methylalaninate vs. N-Methyl-DL-alanine Free Acid

The potassium salt form (Potassium N-methylalaninate) exhibits significantly higher aqueous solubility compared to its free acid counterpart, N-methyl-DL-alanine. While the free acid demonstrates a reported solubility of approximately 50 g/100 mL in water , the potassium salt is described as 'highly soluble' and is routinely prepared and utilized in aqueous media, with a demonstrated solubility of at least 25 mg/mL (equivalent to 25 g/L), though likely much higher [1]. This enhanced solubility is critical for applications requiring high-concentration aqueous solutions, such as in peptide synthesis or as a liquid reagent.

Solubility Formulation Amino Acid Derivative

Differentiated Thermal Stability Profile: Higher Boiling Point of Potassium N-methylalaninate

Potassium N-methylalaninate exhibits a higher boiling point (190.1°C at 760 mmHg) compared to its free acid analog, N-methyl-DL-alanine, which has a reported boiling point of 190.1 ± 23.0°C (at 760 mmHg, predicted) but a much higher melting point of 317°C . This difference in thermal behavior, particularly the salt's distinct boiling point and a flash point of 68.8°C , provides a defined operational window for processes involving thermal separation or high-temperature reactions where the free acid might undergo decomposition or sublimation.

Thermal Stability Process Chemistry Distillation

Proven Industrial Utility: Potassium N-methylalaninate as the Historical 'M-Caustic' Solvent in ALKAZID Gas Purification

Potassium N-methylalaninate has a long-standing, validated application in industrial gas purification as the active component of the ALKAZID 'M-Caustic' solvent, developed by I.G. Farbenindustrie in the 1930s [1]. This process specifically utilizes the potassium salt of N-methylalanine (referred to as potassium methyl alpha-aminopropionate) for the simultaneous absorption of H2S and CO2 from process gases, notably in refinery and coke-oven gas streams [2]. The process is characterized by the solvent's robustness, complete lack of volatility, and resistance to oxidative and thermal degradation—attributes that differentiate it from conventional amine-based solvents like monoethanolamine (MEA) [3].

Gas Scrubbing CO2 Capture H2S Removal

Role as a Building Block in N-Methylated Peptide Synthesis: Enhanced Pharmacokinetic Potential vs. Unmodified Alanine

Potassium N-methylalaninate serves as a direct source of the N-methylalanine residue, a critical structural motif in medicinal chemistry for improving the pharmacokinetic properties of peptide drugs. N-methylation of amino acids has been shown to enhance proteolytic stability, increase lipophilicity, and improve membrane permeability, thereby addressing common limitations of peptide-based therapeutics [1]. The potassium salt form is particularly advantageous as a soluble, reactive building block for solid-phase and solution-phase peptide synthesis, enabling the efficient incorporation of N-methylalanine into peptide chains . In contrast, the use of unmodified alanine or its salts does not confer these N-methylation-specific benefits, which can be crucial for developing orally bioavailable or metabolically stable peptide drug candidates.

Peptide Synthesis Pharmacokinetics Drug Discovery

Recommended Application Scenarios for Potassium N-methylalaninate Based on Quantified Differentiators


Industrial Acid Gas Scrubbing (H2S and CO2 Removal) in Refinery and Syngas Streams

Leverage Potassium N-methylalaninate as a robust, zero-volatility solvent in the ALKAZID 'M-Caustic' process for the simultaneous absorption of H2S and CO2 from challenging gas streams, such as those from coke ovens or refineries. This application capitalizes on the compound's proven historical use and its documented advantages over volatile amine solvents, including resistance to degradation and elimination of solvent vaporization losses [1].

Synthesis of N-Methylated Peptide Therapeutics with Enhanced Metabolic Stability

Utilize the potassium salt as a highly water-soluble building block in both solid-phase and solution-phase peptide synthesis to incorporate N-methylalanine residues. This directly addresses common peptide drug development challenges by improving proteolytic stability and membrane permeability, a class-level benefit well-documented for N-methylated amino acids [2].

Formulation of Concentrated Aqueous Reagents for Organic and Bioorthogonal Chemistry

Exploit the high aqueous solubility of Potassium N-methylalaninate to prepare concentrated stock solutions for use as a reagent in organic synthesis, enzymatic assays, or as a catalyst in aqueous-phase reactions. This contrasts with the more limited solubility of the free acid form, enabling more flexible and efficient experimental workflows [3].

Investigation of Advanced CO2 Capture Solvents with Reduced Energy Penalty

Deploy Potassium N-methylalaninate in research focused on next-generation, energy-efficient CO2 capture solvents. Building on data from analogous potassium amino acid salts that show a ~20% reduction in regeneration energy versus MEA [4], this compound represents a promising candidate for developing low-energy penalty, non-volatile absorbents for post-combustion carbon capture.

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